molecular formula C14H16BrN5OS B2376822 5-bromo-2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380180-94-7

5-bromo-2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2376822
CAS No.: 2380180-94-7
M. Wt: 382.28
InChI Key: VYQUKMPUEHVPBR-UHFFFAOYSA-N
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Description

5-bromo-2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a cyclopropyl-thiadiazole structure. The presence of these functional groups makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperidine derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include brominating agents, piperidine, and thiadiazole precursors. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations. For example, nucleophilic substitution reactions may require polar aprotic solvents and elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5-bromo-2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of 5-bromo-2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine and thiadiazole groups may also contribute to the compound’s biological activity by modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: A simpler compound with similar bromopyrimidine functionality.

    2-(5-Bromopyrimidin-2-yl)oxazole: Shares the bromopyrimidine moiety but differs in the attached functional groups.

    4-(5-Bromopyrimidin-2-yl)morpholine: Contains a morpholine ring instead of the piperidine ring

Uniqueness

5-bromo-2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine stands out due to its combination of bromopyrimidine, piperidine, and thiadiazole functionalities.

Properties

IUPAC Name

5-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5OS/c15-10-7-16-13(17-8-10)21-11-3-5-20(6-4-11)14-18-12(19-22-14)9-1-2-9/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQUKMPUEHVPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCC(CC3)OC4=NC=C(C=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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